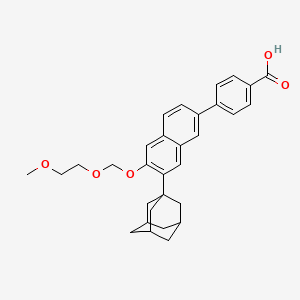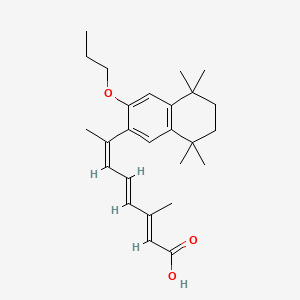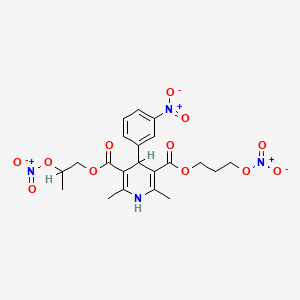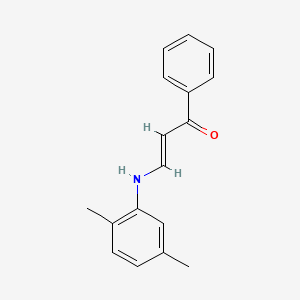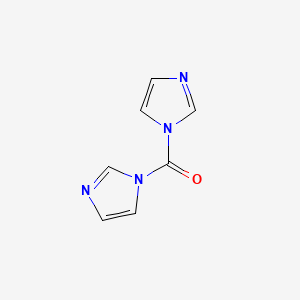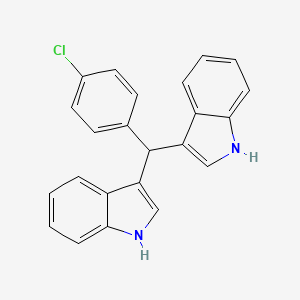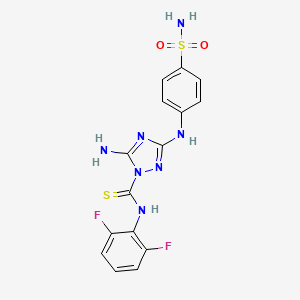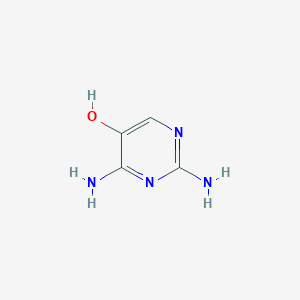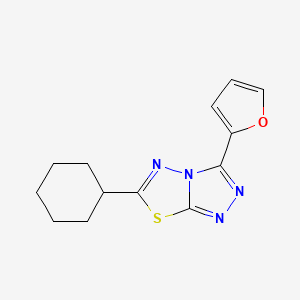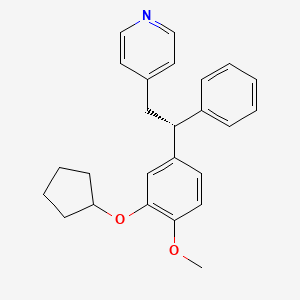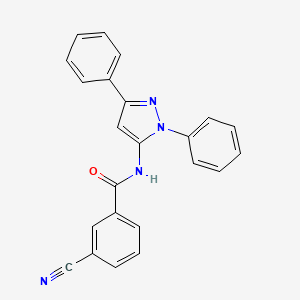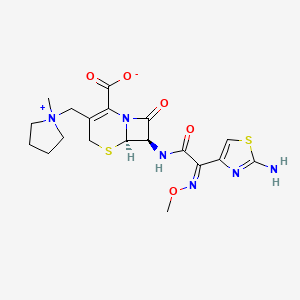
Cefepime
Overview
Description
Cefepime is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was developed in 1994 and is commonly used to treat severe infections such as pneumonia, urinary tract infections, and skin infections .
Mechanism of Action
Target of Action
Cefepime, a fourth-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in bacteria . These PBPs are enzymes involved in the final stages of peptidoglycan layer synthesis, a crucial component of bacterial cell walls .
Mode of Action
This compound disrupts bacterial cell walls by binding to and inhibiting the PBPs . This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The activity of this compound against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .
Biochemical Pathways
This compound exerts bactericidal activity by interfering with bacterial cell wall synthesis and inhibiting the cross-linking of the peptidoglycan . The cephalosporins are also thought to play a role in the activation of bacterial cell autolysins, which may contribute to bacterial cell lysis .
Pharmacokinetics
This compound has a total body clearance of 120 mL/min in healthy volunteers, and in pediatric patients, the average total body clearance is 3.3 mL/min/kg . In geriatric patients (65 years of age and older) and patients with abnormal renal function, this compound total body clearance decreases proportionally with creatinine clearance . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours . The pharmacokinetics of this compound is altered under certain pathophysiological conditions, resulting in high inter-individual variability in this compound volume of distribution and clearance .
Result of Action
The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to lyse, or break apart . This is due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of renal impairment in patients can affect the clearance of this compound, potentially leading to neurotoxicity . Furthermore, the pharmacokinetics of this compound can be altered under certain pathophysiological conditions, resulting in high inter-individual variability in this compound volume of distribution and clearance . This poses challenges for population dosing approaches and may necessitate therapeutic drug monitoring in certain patients .
Biochemical Analysis
Biochemical Properties
Cefepime is active against both Gram-positive and Gram-negative bacteria . Its activity against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .
Cellular Effects
This compound’s bactericidal action disrupts bacterial cell walls, leading to cell death . It is generally well-tolerated, but patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding and inhibiting PBPs . These enzymes are involved in the final stages of peptidoglycan layer synthesis, a crucial component of bacterial cell walls. By inhibiting these enzymes, this compound disrupts the cell wall structure, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
This compound-induced neurotoxicity has been reported, with symptoms developing a median of 4 days after the start of treatment . Symptoms were ameliorated in 97.5% of patients by dose reduction or discontinuation of this compound, with a median time to improvement of 3 days .
Metabolic Pathways
Less than 1% of this compound is metabolized in the liver . This compound is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound .
Transport and Distribution
This compound is widely distributed in biological fluids and tissues . It is hydrophilic with a partition coefficient (log P) and distribution coefficient (log D) <− 2.5 . The apparent volume of distribution (Vd) in adults with normal renal function is 0.2 L/kg .
Subcellular Localization
While specific information on the subcellular localization of this compound was not found, it’s known that this compound can cross the inflamed blood-brain barrier . This ability, along with its inhibition of γ-aminobutyric acid (GABA), could lead to the neurotoxic effects observed in some patients treated with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the reaction of 7-aminocephalosporanic acid with various reagents. The key steps include:
Acylation: The 7-amino group of 7-aminocephalosporanic acid is acylated with a suitable acylating agent.
Cyclization: The acylated intermediate undergoes cyclization to form the cephalosporin core structure.
Side Chain Modification: The side chain is modified to introduce the 2-aminothiazol-4-yl group and the methoxyimino group, which are crucial for the antibiotic activity of this compound
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce the starting material, followed by chemical synthesis steps under controlled conditions. The final product is purified through crystallization and filtration techniques to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions: Cefepime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-methylpyrrolidine-N-oxide, a more stable compound.
Common Reagents and Conditions:
Oxidizing Agents: Flavin-containing mixed-function oxygenase mediates the oxidation of N-methylpyrrolidine to N-methylpyrrolidine-N-oxide.
Hydrolyzing Agents: Beta-lactamases are enzymes that hydrolyze the beta-lactam ring under physiological conditions.
Major Products Formed:
N-methylpyrrolidine-N-oxide: Formed through oxidation.
Hydrolyzed Products: Formed through the action of beta-lactamases.
Scientific Research Applications
Cefepime has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Piperacillin/Tazobactam: A combination antibiotic used for similar indications but with different clinical outcomes in certain patient populations.
Uniqueness of Cefepime: this compound is unique due to its high stability against beta-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Enterobacteriaceae and Pseudomonas aeruginosa, making it a valuable option for treating severe infections .
Properties
Key on ui mechanism of action |
Cefepime is a bactericidal cephalosporin with a mode of action similar to other beta-lactam antibiotics. Cefepime disrupts bacterial cell walls by binding and inhibiting transpeptidases known as penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This results in the lysis and death of susceptible microorganisms. Cefepime has a broad spectrum of _in vitro_ activity that includes both Gram-positive and Gram-negative bacteria. Cefepime has affinity for PBP-3 and PBP-1 in _Escherichia coli_ and _Pseudomonas aeruginosa_, as well as PBP-2 in _E. coli_ and _Enterobacter cloacae_. |
|---|---|
CAS No. |
88040-23-7 |
Molecular Formula |
C19H25N6O5S2+ |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1/b23-12-/t13-,17-/m1/s1 |
InChI Key |
HVFLCNVBZFFHBT-ZKDACBOMSA-O |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Appearance |
Solid powder |
melting_point |
150ºC |
Key on ui other cas no. |
88040-23-7 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1.73e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)
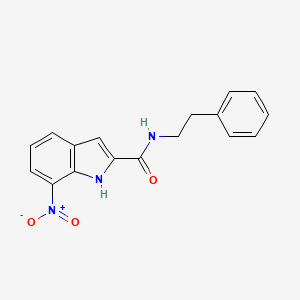
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
